Nisoldipine
Vue d'ensemble
Description
Nisoldipine is a calcium channel blocker used alone or with other medicines to treat high blood pressure . It is a pharmaceutical drug used for the treatment of chronic angina pectoris and hypertension . It is a calcium channel blocker of the dihydropyridine class .
Synthesis Analysis
Nisoldipine has been synthesized using a solvent evaporation technique. This technique involves the development of an amorphous solid dispersion (ASD) of nisoldipine, a rapidly crystallizing drug . Another study mentions the separation of nisoldipine and its impurities, including reactants, products of side-reactions, and photodegradation products, by HPTLC on LiChrospher Si 60 F254s plates .
Molecular Structure Analysis
Nisoldipine exhibits two polymorphs A and B with different colors and morphologies. The single-crystal X-ray structure analysis reveals that polymorph A crystallizes in a monoclinic P 2 1 / c space group, while B crystallizes in a triclinic space group of P . The m-nisoldipine molecules are connected through N–H⋯O hydrogen bonds between the carbonyl group and the amine group to form either a wavy chain for A or a linear chain for B .
Physical And Chemical Properties Analysis
Nisoldipine is a yellow powder . Its chemical formula is C20H24N2O6 . It has a molecular weight of 388.4g/mol and a melting point of 151-152°C . It has a LogP value of 3.26 and a solubility of 5.77e-03g/L .
Applications De Recherche Scientifique
-
Development of Solid Dispersion-Based Sublingual Films of Nisoldipine
- Application Summary : This research aimed to develop Nisoldipine solid dispersion (NISSD)-based sublingual films to improve the dissolution of Nisoldipine, a calcium channel blocker that exhibits poor bioavailability due to low aqueous solubility and presystemic metabolism in the gut wall .
- Methods : The researchers used the solvent casting technique to develop NIS solid dispersion (NISSD)-based sublingual films . Phase solubility studies indicated that Soluplus® was the most effective carrier for improving the aqueous solubility of NIS .
- Results : The sublingual film of NISSDs composed of HPMC E5 (2% w / v), was found to rapidly disintegrate (28.66 ± 3.05 sec) and display near-complete drug release (94.24 ± 1.22) in 30 min .
-
Formulation and Evaluation of Nisoldipine Loaded Solid Lipid Nanoparticles and Nanostructured Lipid Carriers: Application to Transdermal Delivery
- Application Summary : This research aimed to enhance the bioavailability of Nisoldipine, which exhibits poor oral bioavailability due to rapid metabolism in the gut and liver . To overcome hepatic first pass metabolism, lipid-based drug delivery systems (Solid lipid nanoparticles (SLN) and nanostructure lipid carriers (NLC)) were exploited .
- Methods : Aqueous dispersions of lipid nanoparticles made from Dynasan 114, 116, 118 were prepared by hot homogenization technique followed by ultrasonication . The optimized formulations of SLN and NLCs were incorporated into the freshly prepared hydrogels .
- Results : The SLN and NLCs were in the range of 130-330 nm at room temperature. The entrapment efficiency was 72-97%. The drug release from gels enriched with SLN/NLC showed sustained release over a period of 24 hr .
-
Nisoldipine Inhibits Influenza A Virus Infection by Interfering with Virus Internalization Process
- Application Summary : This research assessed the antiviral potential of Nisoldipine against the influenza A virus . Nisoldipine, a selective Ca2+ channel inhibitor, is commonly used in the treatment of hypertension .
- Methods : The researchers assessed the antiviral potential of nisoldipine against the influenza A virus and explored the mechanism of action of this compound .
- Results : Nisoldipine treatment could potently inhibit infection with multiple influenza A virus strains . Mechanistic studies further revealed that nisoldipine impaired the internalization of the influenza virus into host cells .
-
Nisoldipine as a Treatment for Hypertension
- Application Summary : Nisoldipine is commonly used in the treatment of hypertension . It is a calcium channel blocker that widens your blood vessels, helping blood flow more easily .
- Methods : Nisoldipine is administered orally in the form of tablets .
- Results : The results of this application are patient-specific and depend on various factors such as the patient’s health condition, dosage, and duration of treatment .
-
Development and Optimization of Naproxen Sodium Controlled Release Tablets: QbD Approach
- Application Summary : This research aimed to prepare novel particulate carrier systems such as stable Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for transdermal delivery of Nisoldipine (NSP) .
- Methods : Aqueous dispersions of lipid nanoparticles made from Dynasan 114, 116, 118 were prepared by hot homogenization technique followed by ultrasonication and then optimized formulations of SLN and NLCs were incorporated into the freshly prepared hydrogels .
- Results : Analyzing the particles size by photon correlation spectroscopy (PCS) using Malven zeta sizer, which shows that the SLN and NLCs were in the range of 130-330 nm at room temperature . For all the tested formulations (SLN and NLCs), the entrapment efficiency was 72-97% . In-vitro drug release studies were performed for 24 hr . In these two cases the percentage drug release from gels enriched with SLN/NLC showed sustained release over period of 24 hr .
Safety And Hazards
Nisoldipine may cause serious side effects such as a light-headed feeling, chest pain or pressure, swelling in hands or feet, fast heartbeats, or sudden numbness or weakness . It is contraindicated in people with cardiogenic shock, unstable angina, myocardial infarction, and during pregnancy and lactation . It is also considered hazardous by the 2012 OSHA Hazard Communication Standard .
Orientations Futures
Nisoldipine is used to treat high blood pressure and is in a class of medications called calcium channel blockers . It works by relaxing your blood vessels so your heart does not have to pump as hard . High blood pressure is a common condition and when not treated, can cause damage to the brain, heart, blood vessels, kidneys and other parts of the body . In addition to taking medication, making lifestyle changes will also help to control your blood pressure .
Propriétés
IUPAC Name |
3-O-methyl 5-O-(2-methylpropyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-8-6-7-9-15(14)22(25)26/h6-9,11,18,21H,10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQFCGNPDRICFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023371 | |
Record name | Nisoldipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Nisoldipine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014545 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.77e-03 g/L | |
Record name | Nisoldipine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014545 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
By deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum, Nisoldipine inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes The decrease in intracellular calcium inhibits the contractile processes of the myocardial smooth muscle cells, causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload. | |
Record name | Nisoldipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00401 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Nisoldipine | |
CAS RN |
63675-72-9 | |
Record name | Nisoldipine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63675-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nisoldipine [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063675729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nisoldipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00401 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | nisoldipine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759106 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nisoldipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nisoldipine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.534 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NISOLDIPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I8HAB65SZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Nisoldipine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014545 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.